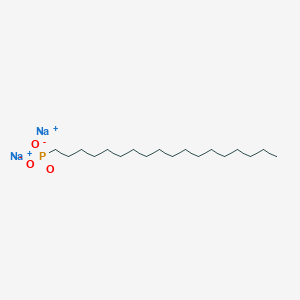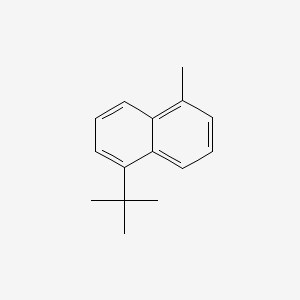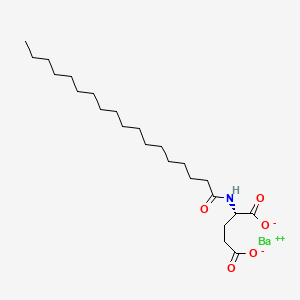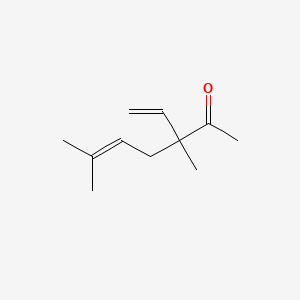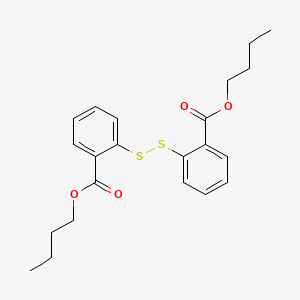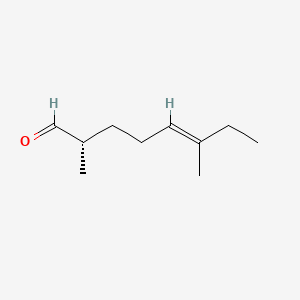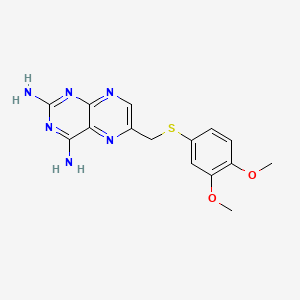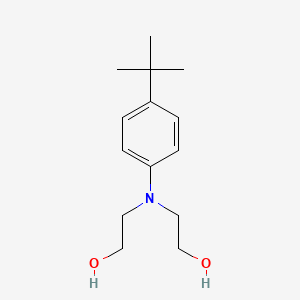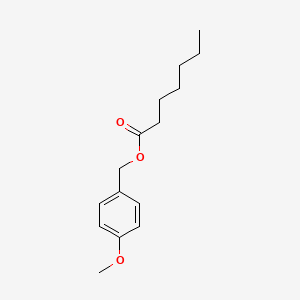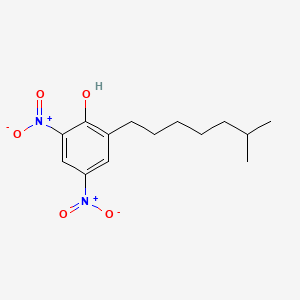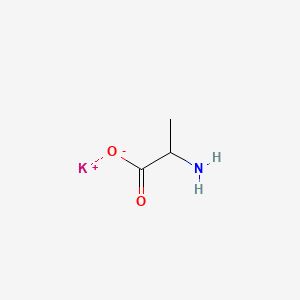
Potassium DL-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium DL-alaninate is a compound derived from alanine, an amino acid, and potassium. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound exists in different phases depending on the concentration and conditions, making it a versatile substance in various fields .
Méthodes De Préparation
Potassium DL-alaninate can be synthesized through the reaction of alanine with potassium hydroxide. The reaction typically involves dissolving alanine in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. Industrial production methods may involve more sophisticated techniques to ensure purity and yield .
Analyse Des Réactions Chimiques
Potassium DL-alaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.
Applications De Recherche Scientifique
Potassium DL-alaninate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its interactions with biological molecules and its potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of detergents, cosmetics, and other household products due to its surfactant properties
Mécanisme D'action
The mechanism of action of potassium DL-alaninate involves its ability to interact with various molecular targets. It can form micelles in aqueous solutions, which can encapsulate other molecules. This property is particularly useful in drug delivery systems, where the compound can help transport therapeutic agents to specific targets in the body. The pathways involved include interactions with cell membranes and other biological structures .
Comparaison Avec Des Composés Similaires
Potassium DL-alaninate can be compared with other similar compounds such as:
Potassium N-dodecanoyl-DL-alaninate: Similar in structure but with a longer carbon chain.
Potassium N-dodecanoyl-DL-serinate: Similar but derived from serine instead of alanine.
Disodium N-dodecanoyl-DL-aspartate: Similar but with sodium instead of potassium and derived from aspartic acid.
Potassium N-dodecanoyl-glycinate: Similar but derived from glycine
These compounds share similar surfactant properties but differ in their specific applications and effectiveness based on their molecular structure.
Propriétés
Numéro CAS |
93893-38-0 |
|---|---|
Formule moléculaire |
C3H6KNO2 |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
potassium;2-aminopropanoate |
InChI |
InChI=1S/C3H7NO2.K/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);/q;+1/p-1 |
Clé InChI |
UJLZCNZPJMYEKF-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)[O-])N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



